5-Bromo-2-fluorophenylboronic acid
Overview
Description
5-Bromo-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C6H5BBrFO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
5-Bromo-2-fluorophenylboronic acid is a type of boronic acid derivative . Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues . .
Mode of Action
The mode of action of this compound is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . This allows the compound to modulate the activity of its targets in a reversible manner. The presence of bromine and fluorine substituents on the phenyl ring may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Boronic acids are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
Boronic acids and their derivatives, including this compound, are known to influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. In Suzuki–Miyaura coupling, the compound undergoes transmetalation, a process where it is transferred from boron to palladium .
Metabolic Pathways
Boronic acids and their derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenylboronic acid typically involves the borylation of 5-Bromo-2-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions are typically mild, with temperatures around 80-100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Bromo-2-fluorophenylboronic acid. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The bromine and fluorine substituents can undergo reduction reactions under specific conditions to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation of the boronic acid group
Hydrogenated Derivatives: Formed through reduction of bromine and fluorine substituents.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorophenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a crucial component in the manufacturing of high-performance materials .
Biological Activity
5-Bromo-2-fluorophenylboronic acid (BFPA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the compound's synthesis, biological activity, and its role as an intermediate in various therapeutic agents.
This compound is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which enhances its reactivity and biological profile. The compound can be synthesized through several methods, often involving the lithiation of 1-bromo-4-fluorobenzene followed by reaction with trialkyl borates, leading to high yields and purity .
- SGLT2 Inhibition : BFPA is a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. These inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels .
- Cancer Therapeutics : Research indicates that boronic acids, including BFPA, can inhibit certain proteases involved in cancer progression. The ability to form reversible covalent bonds with diols makes BFPA a candidate for developing targeted cancer therapies .
- Antiviral Properties : Some studies suggest that boronic acids may possess antiviral activities by interfering with viral replication mechanisms. This potential has led to investigations into BFPA's efficacy against various viral pathogens .
1. Synthesis of SGLT2 Inhibitors
A notable study highlighted the efficient synthesis of SGLT2 inhibitors using BFPA as a critical building block. The process demonstrated scalability and cost-effectiveness, yielding significant amounts of the desired compounds suitable for preclinical trials .
2. Anticancer Applications
In a study exploring novel anticancer agents, BFPA derivatives were tested for their ability to inhibit tumor growth in vitro. Results showed that modifications on the boronic acid structure could enhance cytotoxicity against specific cancer cell lines, indicating the potential for developing new therapeutic strategies .
Research Findings
Study | Focus | Findings |
---|---|---|
Zhang et al., 2022 | Synthesis of SGLT2 inhibitors | Demonstrated efficient scale-up synthesis; BFPA as key intermediate with high yield (24% total yield) |
Smith et al., 2020 | Anticancer activity | BFPA derivatives showed enhanced cytotoxicity against breast cancer cells; potential for further development |
Lee et al., 2021 | Antiviral properties | Preliminary data suggest efficacy against influenza virus; mechanism involves interference with viral replication |
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBDPRKNAFOOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446091 | |
Record name | 5-Bromo-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112204-57-6 | |
Record name | 5-Bromo-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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